5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine
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Overview
Description
5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a complex organic compound featuring a pyrimidine ring substituted with a fluorine atom and a pyrazole-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves multiple steps, starting with the preparation of the pyrazole ring. One common method for synthesizing pyrazoles is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction offers mild conditions and broad substrate scope.
The next step involves the formation of the octahydrocyclopenta[c]pyrrol ring, which can be achieved through a series of hydrogenation and cyclization reactions. The final step is the coupling of the pyrazole-carbonyl group with the pyrimidine ring, which can be facilitated by palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of reagents and catalysts would be tailored to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like bromine or DMSO under oxygen.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Bromine, DMSO under oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include oxidized pyrazoles, reduced alcohol derivatives, and substituted pyrimidine derivatives.
Scientific Research Applications
5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyridine: Similar structure but with a pyridine ring instead of pyrimidine.
5-chloro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine imparts unique properties, such as increased binding affinity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H18FN5O2 |
---|---|
Molecular Weight |
331.34 g/mol |
IUPAC Name |
[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C16H18FN5O2/c17-12-6-18-15(19-7-12)24-10-16-4-1-2-11(16)8-22(9-16)14(23)13-3-5-20-21-13/h3,5-7,11H,1-2,4,8-10H2,(H,20,21) |
InChI Key |
ITLIBHJDXPYRNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C(=O)C4=CC=NN4 |
Origin of Product |
United States |
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